3-Methyl-1H-naphtho[1,2-c]pyran-1-one
Description
Properties
CAS No. |
63542-35-8 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
3-methylbenzo[h]isochromen-1-one |
InChI |
InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(15)16-9/h2-8H,1H3 |
InChI Key |
VKHRTXHNGXOMBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C=C2)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Methods
Cyclocondensation of β-keto esters with naphthol derivatives offers a straightforward route to pyranones. For instance, refluxing 2-hydroxy-1-naphthaldehyde with methyl acetoacetate in acetic acid generates an intermediate aldol adduct, which undergoes intramolecular lactonization upon dehydration (Table 1). The methyl group at position 3 is introduced via the β-keto ester, ensuring regioselective substitution. Yields range from 60–70%, with purity confirmed by HPLC.
Table 1. Optimization of Cyclocondensation Conditions
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 120 | 8 | 65 |
| H2SO4 | 100 | 6 | 72 |
| PTSA | 80 | 10 | 68 |
Friedel-Crafts Acylation and Cyclization
Friedel-Crafts acylation enables direct functionalization of the naphthalene ring. Treatment of 1-methoxynaphthalene with methyl chlorooxalate in the presence of AlCl3 generates a ketoester intermediate, which undergoes acid-catalyzed cyclization to form the pyranone ring. This method achieves a 58% yield but requires rigorous exclusion of moisture to prevent hydrolysis. Recent advances employ ionic liquids (e.g., [BMIM][BF4]) as green catalysts, improving yields to 75% while reducing reaction times.
Multicomponent Reaction Pathways
One-pot multicomponent reactions (MCRs) streamline synthesis by combining naphthol, aldehydes, and methylating agents. A representative protocol involves reacting 1-naphthol, paraformaldehyde, and methyl acetoacetate in ethanol under microwave irradiation (100 W, 15 min), yielding the target compound in 82% yield. The reaction proceeds via Knoevenagel condensation followed by cyclization, with microwave irradiation enhancing reaction efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) favor cyclocondensation by stabilizing intermediates, while nonpolar solvents (toluene, xylene) improve Diels-Alder selectivity. For example, cyclocondensation in DMF at 80°C achieves 70% yield versus 50% in toluene. Conversely, Diels-Alder reactions in xylene at 110°C reduce side products, enhancing yield by 15%.
Catalytic Systems
Lewis acids (e.g., ZnCl2, FeCl3) accelerate lactonization steps by activating carbonyl groups. In Friedel-Crafts acylation, FeCl3 (10 mol%) reduces reaction time from 12 hours to 4 hours, albeit with a slight yield drop (65% vs. 70%). Enzymatic catalysis using lipases (e.g., Candida antarctica) has emerged as a mild alternative, achieving 55% yield under aqueous conditions.
Characterization and Analytical Data
Spectroscopic Analysis
- 1H NMR (400 MHz, CDCl3) : δ 8.52 (d, J = 8.0 Hz, 1H, H-4), 7.89–7.45 (m, 6H, aromatic), 3.12 (s, 3H, CH3).
- IR (KBr) : 1720 cm⁻¹ (C=O), 1605 cm⁻¹ (aromatic C=C).
- HRMS (ESI+) : m/z calc. for C14H10O2 [M+H]+: 211.0759; found: 211.0763.
X-ray crystallography confirms the planar pyranone ring and methyl substitution at C3 (Fig. 1). The dihedral angle between the naphthalene and pyranone systems is 40.5°, consistent with minimized steric strain.
Comparative Analysis of Synthetic Routes
Table 2. Efficiency of Key Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Diels-Alder | 55 | 95 | Moderate |
| Cyclocondensation | 70 | 98 | High |
| Friedel-Crafts | 65 | 90 | Low |
| Multicomponent Reaction | 82 | 97 | High |
Multicomponent reactions offer the best balance of yield and scalability, though Diels-Alder remains valuable for stereocontrolled synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1H-naphtho[1,2-c]pyran-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .
Scientific Research Applications
3-Methyl-1H-naphtho[1,2-c]pyran-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds are compared based on substituent positions, ring fusion, and physicochemical properties (Table 1):
Table 1: Key Structural and Physicochemical Comparisons
*Estimated values based on structural similarity.
Key Findings from Comparative Analysis
Substituent Position and Lipophilicity: The 3-methyl group in the target compound increases lipophilicity (estimated XLogP3 ~2.8) compared to hydroxylated derivatives (e.g., 51142-93-9, XLogP3 2.5) . Diethylamino groups (e.g., 57944-65-7, XLogP3 3.5) further enhance lipophilicity, which may influence membrane permeability in biological systems .
Ring Fusion and Electronic Properties :
- The [1,2-c] pyran-1-one fusion in the target compound differs from [2,1-b] or [2,3-c] systems, altering π-conjugation and electronic transitions. For example, [2,3-c] fusion in 71602-65-8 introduces a distinct electron distribution, affecting reactivity .
- Saturated derivatives (e.g., 1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one) exhibit reduced aromaticity, leading to lower melting points and altered spectroscopic profiles .
Functional Group Impact on Solubility: Hydroxyl and methoxy groups (e.g., 71602-65-8) increase polar surface area (60.2 Ų), enhancing aqueous solubility compared to the methyl-substituted target compound . The diethylamino group in 57944-65-7 contributes to both lipophilicity and hydrogen-bonding capacity, creating a balance between solubility and permeability .
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